An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide
An In-depth Technical Guide to the Chemical Properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromomethyl)-2-methylpyridine hydrobromide is a key heterocyclic building block in organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex molecular architectures. Its bifunctional nature, featuring a reactive bromomethyl group and a pyridine core, makes it a versatile reagent for introducing the 2-methyl-5-pyridyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 5-(Bromomethyl)-2-methylpyridine hydrobromide, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5-(Bromomethyl)-2-methylpyridine hydrobromide is essential for its effective use in research and development. The key properties are summarized in the table below. While experimental data for the hydrobromide salt is limited in publicly available literature, properties of the parent compound, 5-bromo-2-methylpyridine, are also provided for context.
| Property | Value | Source |
| IUPAC Name | 5-(bromomethyl)-2-methylpyridine;hydrobromide | [1] |
| CAS Number | 718608-10-7 | [1] |
| Molecular Formula | C₇H₉Br₂N | [1] |
| Molecular Weight | 266.96 g/mol | [1] |
| Appearance | Off-white crystalline solid (for the free base) | [2] |
| Melting Point | 32-36 °C (for the free base, 5-bromo-2-methylpyridine) | [3] |
| Boiling Point | 74°C / 17mmHg (for the free base, 5-bromo-2-methylpyridine) | [4] |
| Solubility | Slightly soluble in chloroform and ethyl acetate (for the free base) | [5] |
| Storage | Store in a cool, dark place under an inert atmosphere | [6] |
Synthesis and Experimental Protocols
The synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide typically involves a two-step process starting from 2-methylpyridine (2-picoline). The first step is the bromination of the pyridine ring, followed by the bromination of the methyl group.
Step 1: Synthesis of 5-Bromo-2-methylpyridine
Several methods for the synthesis of 5-bromo-2-methylpyridine have been reported. A common approach involves the direct bromination of 2-methylpyridine.
Experimental Protocol:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a gas absorption device, add 2-methylpyridine.
-
Heat the flask to 150°C.
-
Slowly add bromine to the flask under the irradiation of a 150W tungsten lamp.
-
After the addition is complete, continue stirring at 150°C for an additional 15 minutes.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, add ethanol to the reaction flask and stir until the solid is fully dispersed.
-
The crude product is then purified by recrystallization from a mixed solvent of ethanol and ethyl acetate to yield pure 5-bromo-2-methylpyridine.[4]
Step 2: Synthesis of 5-(Bromomethyl)-2-methylpyridine hydrobromide
The second step involves the radical bromination of the methyl group of 5-bromo-2-methylpyridine, followed by the formation of the hydrobromide salt.
Experimental Protocol:
-
Dissolve 5-bromo-2-methylpyridine in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture while monitoring the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Evaporate the solvent under reduced pressure to obtain the crude 5-(bromomethyl)-2-methylpyridine.
-
Dissolve the crude product in a suitable solvent (e.g., diethyl ether) and bubble hydrogen bromide gas through the solution, or add a solution of HBr in a suitable solvent, to precipitate the hydrobromide salt.
-
Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to yield 5-(Bromomethyl)-2-methylpyridine hydrobromide.
Reactivity and Applications in Drug Development
The reactivity of 5-(Bromomethyl)-2-methylpyridine hydrobromide is dominated by the electrophilic nature of the bromomethyl group, making it an excellent alkylating agent. The pyridine nitrogen can also participate in reactions, although it is protonated in the hydrobromide salt.
Nucleophilic Substitution Reactions
The primary application of this reagent is in nucleophilic substitution reactions where the bromide is displaced by a variety of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the facile introduction of the 2-methyl-5-pyridylmethyl moiety into target molecules.
An example of its utility is in the synthesis of novel pyridine derivatives through reactions with various nucleophiles. A related compound, 2-(bromomethyl)pyridine hydrobromide, is used in the preparation of various biologically active molecules, including triazole and benzoxazinone derivatives.[7]
Suzuki Cross-Coupling Reactions
While the bromomethyl group is the primary site of reactivity, the bromo-substituted pyridine ring of the precursor, 5-bromo-2-methylpyridine, is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the formation of carbon-carbon bonds and the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[8]
Applications in Medicinal Chemistry
Pyridine-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous natural products and synthetic drugs. 5-Bromo-2-methylpyridine and its derivatives are valuable intermediates in the synthesis of cardiovascular and cerebrovascular drugs.[4][9] For instance, the related compound 3-(bromomethyl)-5-methylpyridine is a key intermediate in the synthesis of the antihistamine drug rupatadine.[10] The structural motif provided by 5-(bromomethyl)-2-methylpyridine is therefore highly relevant for the development of new therapeutic agents.
Safety and Handling
5-(Bromomethyl)-2-methylpyridine hydrobromide is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and is harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Stability and Storage
5-Bromo-2-methylpyridine should be stored in a cool, dark place under an inert atmosphere.[6] The hydrobromide salt is expected to be a more stable, crystalline solid, making it easier to handle and store than the free base. It is important to protect it from moisture.
Conclusion
5-(Bromomethyl)-2-methylpyridine hydrobromide is a valuable and versatile reagent for organic synthesis, particularly in the field of drug discovery. Its ability to act as an alkylating agent allows for the straightforward incorporation of the 2-methyl-5-pyridylmethyl group into a diverse range of molecules. While some of its physical properties are not extensively documented, its synthesis and reactivity are well-established, making it a reliable tool for medicinal chemists and researchers in the life sciences. Careful handling and storage are necessary to ensure its safe and effective use in the laboratory.
References
- 1. 5-(Bromomethyl)-2-methylpyridine hydrobromide | C7H9Br2N | CID 22145605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-methylpyridine = 99.0 HPLC 3430-13-5 [sigmaaldrich.com]
- 4. Page loading... [guidechem.com]
- 5. chembk.com [chembk.com]
- 6. 3430-13-5|5-Bromo-2-methylpyridine|BLD Pharm [bldpharm.com]
- 7. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 8. 5-Bromo-2-methylpyridine | 3430-13-5 [chemicalbook.com]
- 9. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]


